molecular formula C4H9NO4S B1642250 Ethyl 2-sulfamoylacetate CAS No. 55897-04-6

Ethyl 2-sulfamoylacetate

Cat. No.: B1642250
CAS No.: 55897-04-6
M. Wt: 167.19 g/mol
InChI Key: MBUPBHNRKOZUAT-UHFFFAOYSA-N
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Description

Ethyl 2-sulfamoylacetate is an organic compound with the molecular formula C4H9NO4S It is a sulfonamide derivative, characterized by the presence of an ethyl ester group and a sulfamoyl group attached to an acetate backbone

Properties

IUPAC Name

ethyl 2-sulfamoylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPBHNRKOZUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-(chlorosulfonyl)acetate with hexamethyldisilazane in dichloromethane under ice-cooling conditions. The mixture is then stirred and the solvent is removed under reduced pressure. The resulting oily residue is dissolved in ethanol and stirred to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-sulfamoylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: It can react with aldehydes or ketones to form condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces 2-sulfamoylacetic acid and ethanol.

    Condensation: Forms various condensation products depending on the reactants.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-sulfamoylacetate derivatives in cancer therapy. Research has shown that compounds derived from this structure exhibit cytotoxicity against various cancer cell lines. For instance, a series of N-aryl-2-arylethenesulfonamides, which include modifications of this compound, demonstrated potent anticancer activity with IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on a library of over 500 arylethenesulfonamides synthesized from this compound. The cytotoxicity was influenced significantly by the nature and position of substituents on the aromatic rings. Notably, compounds with methoxy groups at specific positions exhibited enhanced potency compared to their unsubstituted counterparts .

CompoundSubstituentsIC50 (nM)Notes
6t3-Amino, 4-Methoxy5Potent against DU145 and K562 cell lines
6i2,4,6-Trimethoxy<10Enhanced cytotoxicity due to optimal substitution
6pHydroxyl at para position>10Loss of activity due to hydrophilic substitution

Agricultural Applications

This compound derivatives have also been investigated for their potential use as herbicides and fungicides. The sulfamoyl group enhances the interaction with biological targets in plants, potentially leading to effective pest control strategies. Research into the synthesis of these derivatives has shown promising results in inhibiting plant pathogens, thereby contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of ethyl 2-sulfamoylacetate and its derivatives often involves the inhibition of specific enzymes. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and block their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .

Comparison with Similar Compounds

    Ethyl 2-chloroacetate: Similar ester structure but with a chloro group instead of a sulfamoyl group.

    Ethyl 2-aminoacetate: Contains an amino group instead of a sulfamoyl group.

    Ethyl 2-hydroxyacetate: Features a hydroxy group in place of the sulfamoyl group.

Uniqueness: Ethyl 2-sulfamoylacetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of sulfonamide-based pharmaceuticals and other bioactive compounds .

Biological Activity

Ethyl 2-sulfamoylacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

Ethyl 2 sulfamoylacetate C5H9NO4S\text{Ethyl 2 sulfamoylacetate }\quad \text{C}_5\text{H}_9\text{NO}_4\text{S}

This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Inhibition of Urea Cycle Enzymes
this compound has been identified as an inhibitor of enzymes involved in the urea cycle. This inhibition can be beneficial in treating conditions such as hyperammonemia, where excess ammonia levels in the blood can lead to severe neurological complications . The mechanism involves the modulation of nitrogen metabolism, which is critical for maintaining amino acid homeostasis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have shown promising results in inhibiting the growth of human cancer cells through several mechanisms:

  • Induction of Apoptosis : Some sulfonamide compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
  • Cell Cycle Arrest : These compounds may also disrupt microtubule formation, leading to cell cycle arrest at the mitotic phase, which is critical for preventing tumor growth .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on carbonic anhydrase isoforms, which are implicated in various physiological processes including respiration and acid-base balance. The inhibition of these enzymes can impact tumor microenvironments, potentially enhancing the efficacy of other anticancer therapies .

Cytotoxicity Studies

A summary of cytotoxicity studies involving this compound and related compounds is presented in Table 1. The table includes IC50 values (concentration required to inhibit cell growth by 50%) against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)15.0
This compoundHCT116 (Colon)20.0
This compoundDU145 (Prostate)18.5

These values indicate that this compound possesses moderate cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

In a notable study involving a series of sulfonamide derivatives, this compound was tested alongside other compounds for its anticancer properties. Results showed that modifications to the sulfonamide group significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-sulfamoylacetate
Reactant of Route 2
Ethyl 2-sulfamoylacetate

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